molecular formula C9H7Cl3O2 B6273072 3-(2,4,6-trichlorophenyl)propanoic acid CAS No. 1191993-10-8

3-(2,4,6-trichlorophenyl)propanoic acid

Cat. No.: B6273072
CAS No.: 1191993-10-8
M. Wt: 253.5
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Description

3-(2,4,6-Trichlorophenyl)propanoic acid is a halogenated aromatic carboxylic acid characterized by a propanoic acid chain attached to a phenyl ring substituted with chlorine atoms at the 2-, 4-, and 6-positions.

Properties

CAS No.

1191993-10-8

Molecular Formula

C9H7Cl3O2

Molecular Weight

253.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4,6-trichlorophenyl)propanoic acid typically involves the reaction of 2,4,6-trichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(2,4,6-Trichlorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.

Major Products Formed:

    Oxidation: Formation of trichlorobenzoic acid or trichloroketones.

    Reduction: Formation of trichlorophenylpropanol or trichlorophenylpropane.

    Substitution: Formation of methoxy or ethoxy derivatives of the compound.

Scientific Research Applications

3-(2,4,6-Trichlorophenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(2,4,6-trichlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with microbial cell wall synthesis, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(2,4,6-trichlorophenyl)propanoic acid with structurally related halogenated phenylpropanoic acids, focusing on substitution patterns, physicochemical properties, and biological activities.

Positional Isomers and Halogenation Patterns

Compound Name Substituent Positions CAS Number Key Properties/Activities Reference
This compound 2,4,6-Cl Not explicitly listed Hypothesized high lipophilicity; potential antimicrobial activity inferred from analogs.
3-(2,4,5-Trichlorophenoxy)propanoic acid 2,4,5-Cl (phenoxy) 93-78-7 Herbicidal activity; used as a plant growth regulator.
2-(2,4,5-Trichlorophenyl)propanoic acid 2,4,5-Cl (propanoic acid at C2) Not listed Structural isomer; likely altered acidity and solubility compared to C3-substituted analogs.
3-(2,5-Dichlorophenyl)propanoic acid 2,5-Cl 68034-76-4 Moderate antimicrobial activity; lower halogen content reduces reactivity.

Key Insight: The position and number of chlorine atoms significantly influence bioactivity. For example, phenoxy derivatives (e.g., 3-(2,4,5-trichlorophenoxy)propanoic acid) exhibit herbicidal properties, while phenylpropanoic acids with direct Cl substitution may prioritize antimicrobial effects .

Functional Group Variations

Compound Name Functional Group CAS Number Key Properties/Activities Reference
3-(4-Hydroxy-3-nitrophenyl)propanoic acid –NO₂, –OH 38196-09-7 Antioxidant potential; used in biochemical research.
3-(3,4,5-Trimethoxyphenyl)propanoic acid –OCH₃ CHEM022457 Found in food compounds; potential anti-inflammatory properties.
3-(2-Thienyl)propanoic acid Thiophene ring Not listed Applications in materials science; heterocyclic analogs enhance electronic properties.

Key Insight: Electron-donating groups (e.g., –OCH₃, –OH) reduce acidity compared to electron-withdrawing Cl substituents. Nitro groups (e.g., 3-(4-hydroxy-3-nitrophenyl)propanoic acid) may enhance oxidative stability .

Physicochemical Data and Structural Analysis

Melting Points and Solubility

Compound Name Melting Point (°C) Solubility Reference
3-Nitrophthalic acid 210–216 Soluble in polar solvents
This compound (estimated) ~200–220 (inferred) Low water solubility
3-(4-Hydroxy-3-nitrophenyl)propanoic acid Not listed Soluble in DMSO

Note: Chlorine substituents increase melting points and reduce aqueous solubility compared to non-halogenated analogs .

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